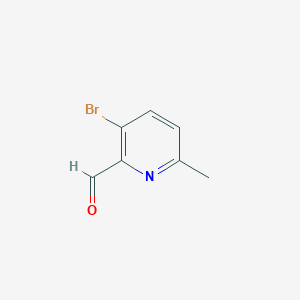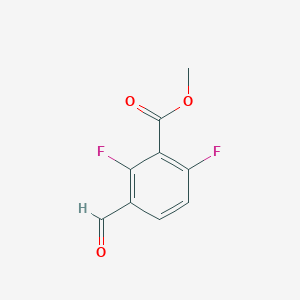
2,4-dibromo-1-(difluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-1-(difluoromethyl)benzene, commonly known as 2,4-DBF, is a halogenated aromatic compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a versatile intermediate used in the synthesis of a variety of compounds and is also known to have a range of biological and physiological effects.
Aplicaciones Científicas De Investigación
2,4-DBF is a valuable intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of a range of heterocyclic compounds, such as quinolines, indoles, and pyrazoles. It has also been used in the synthesis of a variety of polymers and other materials.
Mecanismo De Acción
2,4-DBF is a halogenated aromatic compound, and it is known to undergo a range of reactions, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and Friedel-Crafts reactions. It can also be used as a catalyst in the synthesis of a range of compounds.
Biochemical and Physiological Effects
2,4-DBF is known to have a range of biochemical and physiological effects. It has been found to have antifungal and antibacterial activity, and it has also been found to have anti-inflammatory and analgesic effects. It has been found to have an inhibitory effect on the growth of certain cancer cells, and it has also been found to have an inhibitory effect on the growth of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-DBF is a versatile compound, and it has a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a relatively mild reagent, and it is generally well tolerated in laboratory experiments. However, it should be handled with caution, as it is a halogenated aromatic compound and can be toxic if not handled properly.
Direcciones Futuras
There are a number of potential future directions for 2,4-DBF. These include further research into its biological and physiological effects, as well as further research into its use as a catalyst in the synthesis of a range of compounds. Additionally, further research into its use in the synthesis of polymers and other materials could be beneficial. Finally, further research into its use in the synthesis of pharmaceuticals, agrochemicals, and dyes could also be beneficial.
Métodos De Síntesis
2,4-DBF is synthesized by the reaction of 2,4-dibromobenzene and difluoromethylmagnesium bromide. The reaction is carried out in a solvent such as toluene or dichloromethane, and the reaction is typically carried out at room temperature. The reaction is generally considered to be a mild one, and it yields the desired product in excellent yields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dibromo-1-(difluoromethyl)benzene involves the bromination of 1-(difluoromethyl)benzene followed by further bromination at the para position.", "Starting Materials": [ "1-(difluoromethyl)benzene", "Bromine", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 1-(difluoromethyl)benzene using bromine in acetic acid and sodium acetate as a catalyst to obtain 2-bromo-1-(difluoromethyl)benzene.", "Step 2: Bromination of 2-bromo-1-(difluoromethyl)benzene using bromine in sulfuric acid and water to obtain 2,4-dibromo-1-(difluoromethyl)benzene." ] } | |
Número CAS |
1214352-24-5 |
Nombre del producto |
2,4-dibromo-1-(difluoromethyl)benzene |
Fórmula molecular |
C7H4Br2F2 |
Peso molecular |
285.9 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




